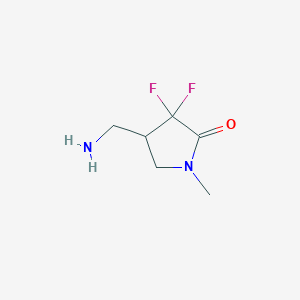
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group and two fluorine atoms attached to a pyrrolidinone ring
准备方法
The synthesis of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
化学反应分析
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学研究应用
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms enhance binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
4-(Aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one can be compared with similar compounds such as:
4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one: This compound also contains an aminomethyl group but differs in its core structure and applications.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another compound with an aminomethyl group, used in different contexts such as drug development.
4-(Aminomethyl)indole: Known for its use in the synthesis of dopamine receptor antagonists and other high-affinity ligands.
The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct chemical properties and enhance its potential in various applications.
属性
分子式 |
C6H10F2N2O |
|---|---|
分子量 |
164.15 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c1-10-3-4(2-9)6(7,8)5(10)11/h4H,2-3,9H2,1H3 |
InChI 键 |
WICNCKPAKBRXNZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1=O)(F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


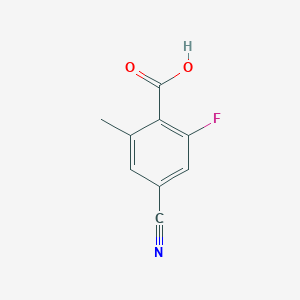
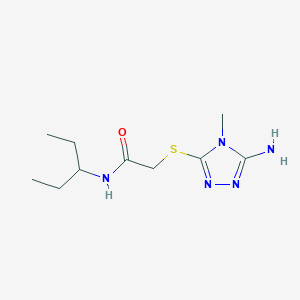
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
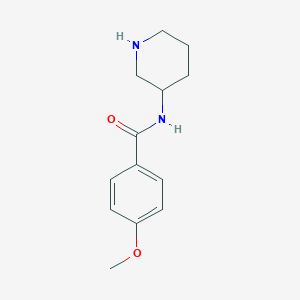
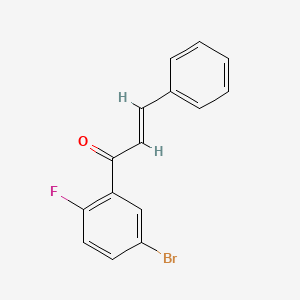

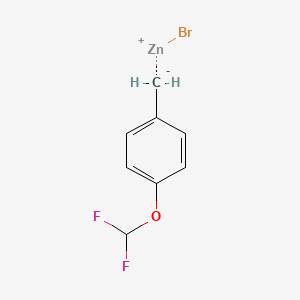
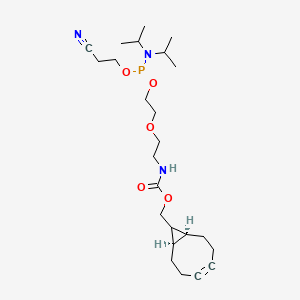
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
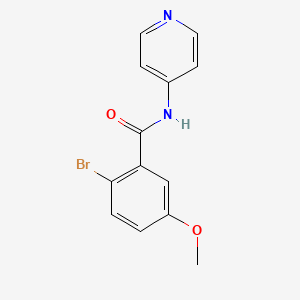
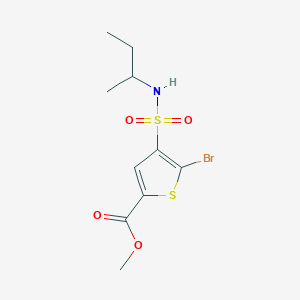
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
